![molecular formula C15H13F3N6OS B2548011 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1058238-81-5](/img/structure/B2548011.png)
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound “2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidine class . These compounds are known to be obtained through a variety of synthetic routes .
Synthesis Analysis
The synthesis of 1,2,3-triazolo[4,5-d]pyrimidines involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The molecular structure of 1,2,3-triazolo[4,5-d]pyrimidines involves a set of heterocycles obtained through a variety of synthetic routes . The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The anions, generated from 1 and 2 with sodium hydride (NaH), underwent aromatization to give the 3H-1, 2, 3-triazolo pyrimidine-7-carbonitriles . Compounds 1 and 2 reacted with arylaldehydes in the presence of NaH to give corresponding 3H-1, 2, 3-triazolo pyrimidin-7-ylmethyl benzoates .Scientific Research Applications
- Docking studies have indicated that this scaffold interacts favorably with specific protein targets, making it valuable for drug discovery .
- Researchers have used this scaffold to design new LSD1 inhibitors, aiming for therapeutic applications in cancer and other diseases .
Discovery and Scaffold
LSD1 Inhibitors
Antiproliferative Activities
Predictive Descriptors
Future Directions
properties
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6OS/c1-2-24-13-12(22-23-24)14(20-8-19-13)26-7-11(25)21-10-6-4-3-5-9(10)15(16,17)18/h3-6,8H,2,7H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSOQNXYECXOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide |
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